molecular formula C13H20N4 B13177459 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B13177459
M. Wt: 232.32 g/mol
InChI Key: WRYPWDVVIXUWCW-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic organic compound It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, with various substituents including dimethyl and pentan-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dimethyl and pentan-3-yl groups through alkylation reactions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and the process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethyl or pentan-3-yl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the pentan-3-yl group, leading to different chemical and biological properties.

    N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: Lacks the dimethyl groups, affecting its reactivity and applications.

    1,3-dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: Has a butan-2-yl group instead of pentan-3-yl, resulting in different steric and electronic effects.

Uniqueness

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the specific combination of substituents on the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1,3-dimethyl-N-pentan-3-ylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C13H20N4/c1-5-10(6-2)15-11-7-12-9(3)16-17(4)13(12)14-8-11/h7-8,10,15H,5-6H2,1-4H3

InChI Key

WRYPWDVVIXUWCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC2=C(N=C1)N(N=C2C)C

Origin of Product

United States

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